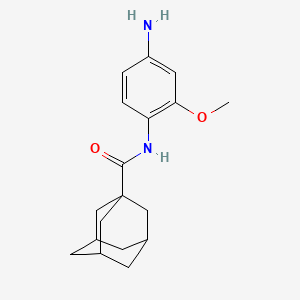

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide

Description

N-(4-Amino-2-methoxyphenyl)adamantane-1-carboxamide is a synthetic adamantane derivative featuring a carboxamide group linked to a substituted phenyl ring (4-amino-2-methoxy substituents). The adamantane moiety confers rigidity and lipophilicity, while the methoxy and amino groups on the phenyl ring may enhance solubility and modulate electronic interactions with biological targets.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFXBPDTXXBFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of adamantane with appropriate reagents to introduce the desired substituents . For instance, the reaction of adamantanecarboxylic acid with enamides can yield the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrobromic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative dehydrogenation of adamantane derivatives can lead to the formation of dehydroadamantanes .

Scientific Research Applications

Structure

The chemical structure can be represented as follows:

This structure facilitates various interactions, making it suitable for applications in drug development.

Antiviral Activity

Research has indicated that compounds with an adamantane core exhibit significant antiviral properties. N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide has been studied for its effectiveness against viral infections, particularly in inhibiting the replication of viruses such as influenza. The adamantane moiety is known to interfere with viral uncoating, thus preventing infection.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of adamantane can induce apoptosis in cancer cells. The incorporation of the 4-amino-2-methoxyphenyl group enhances the compound's ability to target specific cancer cell lines, leading to improved therapeutic outcomes.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially aiding in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antibacterial Activity

Recent investigations into the antibacterial properties of this compound have revealed its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic agent for viral infections .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results showed that certain derivatives induced apoptosis through the activation of caspase pathways, suggesting a viable route for cancer treatment .

Case Study 3: Neuroprotection

A research article explored the neuroprotective effects of this compound in a model of neurodegeneration. The findings indicated that the compound reduced oxidative stress markers and improved cognitive function in animal models, suggesting its potential utility in treating neurodegenerative diseases .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological molecules, potentially leading to bioactive effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Adamantane Carboxamide Derivatives and Their Properties

Molecular Docking and Enzyme Inhibition

Studies on adamantane carboxamides as 11β-HSD1 inhibitors reveal:

- Thiophene Derivatives (e.g., compound 11) : High Goldscore rankings in docking simulations suggest strong binding to 11β-HSD1’s active site, driven by halogen-thiophene interactions .

- Target Compound: The 4-amino-2-methoxyphenyl group may engage in hydrogen bonding with catalytic residues (e.g., Tyr177), but absence of hydrophobic substituents (e.g., Cl, thiophene) could reduce potency compared to opaganib or compound 11 .

Commercial and Practical Considerations

- Discontinuation : The target compound’s lack of commercial availability contrasts with opaganib’s clinical success, highlighting challenges in stability, synthesis scalability, or efficacy .

- Structural Optimization : Derivatives with heterocyclic or sulfonyl groups (e.g., 11a, 11c) represent advanced iterations, balancing complexity and bioactivity .

Biological Activity

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The adamantane core structure is known for its stability and lipophilicity, which can enhance the pharmacological properties of derivatives like this compound. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its therapeutic potential.

Antiviral Activity

Studies indicate that compounds with adamantane structures exhibit notable antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against various viral strains, including influenza viruses. The presence of the methoxy group enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .

Antibacterial Activity

Research has demonstrated that adamantane derivatives possess antibacterial properties against significant pathogens such as Mycobacterium tuberculosis. The structural modifications in this compound might improve its selectivity and potency against bacterial strains, making it a candidate for further investigation in antibiotic development .

Anticancer Potential

The introduction of the adamantane moiety into various chemical frameworks has been linked to enhanced anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although specific mechanisms remain under investigation. The compound's ability to interact with cellular pathways involved in cancer progression is a promising area for future research .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The amino group is believed to enhance hydrogen bonding with biological targets, while the methoxy group may influence lipophilicity and membrane permeability. A comparative analysis of similar compounds reveals that modifications to the phenyl ring significantly affect their biological profiles.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H24N2O2 | Antiviral, Antibacterial, Anticancer |

| N-(2-methoxyphenyl)adamantane-1-carboxamide | C18H23NO2 | Moderate antibacterial activity |

| N-(4-methoxyphenyl)adamantane-1-carboxamide | C18H23NO3 | Enhanced antiviral activity |

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

- Antiviral Efficacy : In a study assessing antiviral activity against influenza viruses, compounds similar to this compound demonstrated over 90% inhibition of viral infectivity at specific concentrations .

- Antimicrobial Testing : Laboratory tests showed that this compound exhibited significant inhibition against M. tuberculosis, with a selectivity index indicating potential for therapeutic use .

- Cancer Cell Studies : In vitro assays revealed that the compound could induce cell death in multiple cancer cell lines, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.